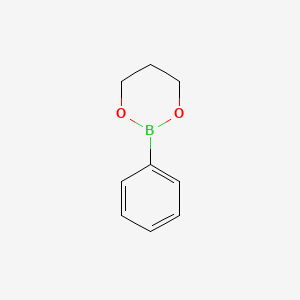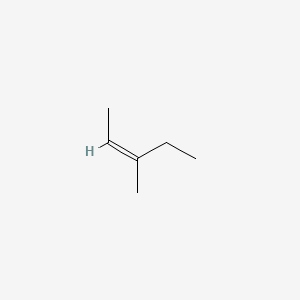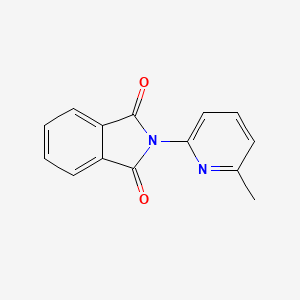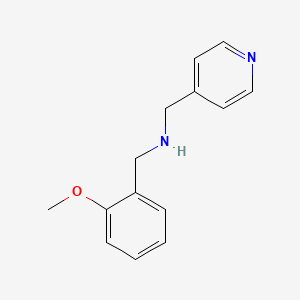
碳酸(2-)-κO二羟基二(碳酸(2-)-κO)锆(2-)-,二铵,(T-4)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Zirconate(2-), bis(carbonato(2-)-kappaO)dihydroxy-, diammonium, (T-4)-” is also known as "Ammonium zirconium carbonate; ammonium zirconium (4+) carbonate hydroxide (2:1:2:2); EINECS 269-682-7" . It is a clear oily liquid and is used as finishing agents and processing aids .
Physical And Chemical Properties Analysis
This compound is a clear oily liquid . It has a boiling point of 333.6ºC at 760 mmHg . It is stable up to approximately 68C and decomposes in dilute acids and alkalies .科学研究应用
-
Electrochemical Hydrogen Devices
- Field : Energy Engineering
- Application : Zirconate-based materials are used as an electrolyte in electrochemical hydrogen devices, particularly in tritium monitors, tritium recovery, hydrogen sensors, and hydrogen pump systems .
- Method : Doped zirconate materials are used due to their excellent physical stability and high proton transport numbers . Doping enhances the physical and electronic properties of zirconate materials .
- Results : These materials have been used extensively in nuclear power plants to manage hydrogen-based renewable fuel .
-
Low-Temperature Solid Oxide Fuel Cells
- Field : Material Science
- Application : Barium Zirconate (BaZrO3) based perovskite oxides, which have excellent proton conduction at intermediate temperatures and diversified structural properties with good chemical stability, are used in low-temperature solid oxide fuel cells .
- Method : The proton-conducting performance of Barium Zirconate is studied from the point of view of material science and computational engineering .
- Results : The comprehensive information provided in the research about the physical properties of barium zirconate from experimental and theoretical studies will guide aspirants to easily understand the trend and continuing research on the development of BZO materials .
-
Piezo Ceramic Technology for Environmental Impact Mitigation
- Field : Environmental Engineering
- Application : The deleterious side of the use of piezoceramic materials based on lead zirconate-titanate is lead toxicity, which complicates their production and disposal. In connection with this, a new line of research has emerged to replace lead-based ceramic materials with their lead-free counterparts .
- Method : Several technological approaches have now been developed to lower the cost of energy in the production of ceramics. There is also significant potential to improve environmental friendliness, for example by introducing additive manufacturing methods and new methods of sintering as well as by the manufacture of composites .
- Results : This research presents a brief analysis of the prospects for introducing 3D printing methods in the production of piezoceramics and piezoelectric composites from the standpoint of perfecting a strategy for mitigating environmental impact .
-
Lead Zirconate Titanate (PZT) Applications
- Field : Material Science
- Application : Given its unique properties, PZT finds extensive use in a variety of applications: Sensors and Actuators: Due to its efficient piezoelectric effect, PZT is used in sensors that convert mechanical forces, such as pressure or acceleration, into electrical signals .
- Method : Furthermore, it’s used in actuators, devices that convert electrical signals into mechanical motion .
- Results : PZT is widely used in ultrasound imaging systems, as it can generate and detect ultrasound waves. PZT is also used in devices such as piezoelectric injectors and medical micro-pumps .
安全和危害
According to the Safety Data Sheets, this compound is not classified as hazardous . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .
属性
CAS 编号 |
68309-95-5 |
|---|---|
产品名称 |
Zirconate(2-), bis(carbonato(2-)-kappaO)dihydroxy-, diammonium, (T-4)- |
分子式 |
C2H10N2O8Z |
分子量 |
281.33 g/mol |
IUPAC 名称 |
diazanium;zirconium(4+);dicarbonate;dihydroxide |
InChI |
InChI=1S/2CH2O3.2H3N.2H2O.Zr/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);2*1H3;2*1H2;/q;;;;;;+4/p-4 |
InChI 键 |
VTZCXKGZGDSBQC-UHFFFAOYSA-J |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[NH4+].[OH-].[OH-].[Zr+4] |
规范 SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[NH4+].[OH-].[OH-].[Zr+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



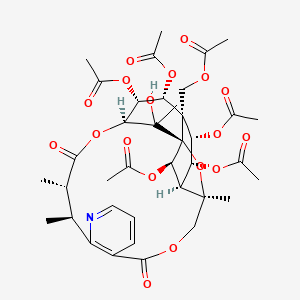
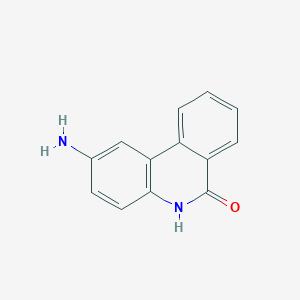
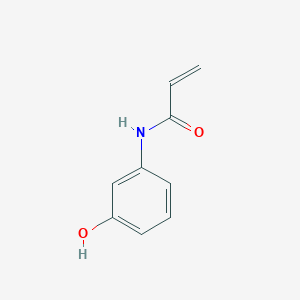
![Silane, [1,1'-biphenyl]-3-yltrimethyl-](/img/structure/B1583934.png)
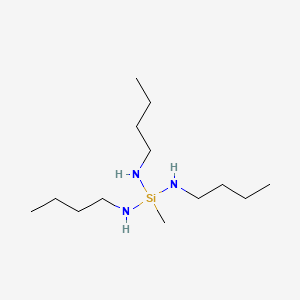
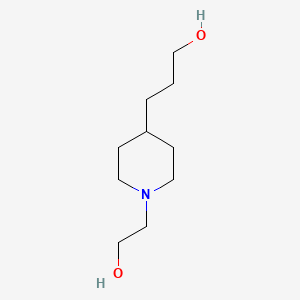
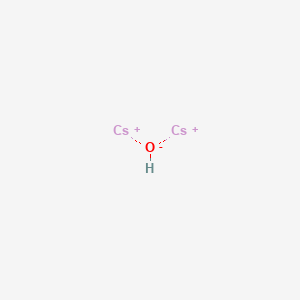
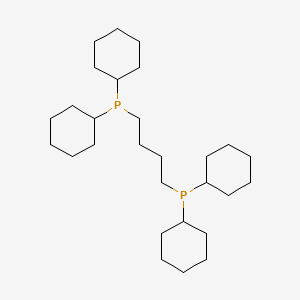
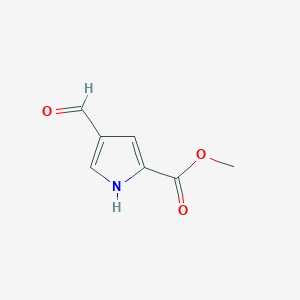
![3-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1583945.png)
